molecular formula C23H25N5O8 B1334515 Chymotrypsin CAS No. 9004-07-3

Chymotrypsin

Cat. No.: B1334515
CAS No.: 9004-07-3
M. Wt: 499.5 g/mol
InChI Key: CFYIUBWVKZQDOG-UHFFFAOYSA-N
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Description

Chymotrypsin is a serine protease that hydrolyzes peptide bonds selectively at aromatic (e.g., tyrosine, phenylalanine) or large hydrophobic residues. It operates via a catalytic triad (Ser-195, His-57, Asp-102) to cleave substrates through nucleophilic attack, forming a transient acyl-enzyme intermediate . Its structural homology with other proteases like trypsin and thrombin underscores its evolutionary conservation in the this compound superfamily . This compound’s kinetic parameters, such as $ k{cat} $ (turnover number) and $ KM $ (Michaelis constant), vary with substrate modifications and enzyme derivatization (e.g., polyglutamyl this compound exhibits higher $ k_{cat} $ than native this compound) .

Mechanism of Action

Target of Action

Chymotrypsin is a proteolytic enzyme, belonging to the superfamily of enzymes known as serine proteases. Its primary targets are peptide bonds within other proteins. Specifically, it cleaves at the C-terminus of aromatic amino acids, including phenylalanine (F), tryptophan (W), and tyrosine (Y) on peptide chains. The hydrophobic pocket of this compound contributes to its specificity for aromatic residues .

Mode of Action

This compound operates through a fascinating mechanism called the “ping-pong” mechanism. Here’s how it works:

Action Environment

Environmental factors, such as pH and temperature, influence this compound’s efficacy and stability. Optimal conditions are crucial for its enzymatic activity.

Biochemical Analysis

Biochemical Properties

Chymotrypsin is known for its ability to catalyze the hydrolysis of peptide bonds, specifically those involving the aromatic amino acids tyrosine, phenylalanine, and tryptophan . It interacts with various biomolecules, including other enzymes like trypsin, which activates chymotrypsinogen into its active form, this compound . The enzyme’s specificity is due to its hydrophobic pocket, which accommodates the aromatic side chains of its substrates . Additionally, this compound can hydrolyze amide and ester bonds, making it versatile in its catalytic functions .

Cellular Effects

This compound influences various cellular processes, particularly in the digestive system. It facilitates the breakdown of dietary proteins, which is essential for nutrient absorption and cellular metabolism . In addition to its digestive role, this compound has been shown to modulate bacterial growth and exhibit antimicrobial properties . It can also affect cell signaling pathways and gene expression by degrading specific proteins and peptides involved in these processes .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of a tetrahedral intermediate during the hydrolysis of peptide bonds . The enzyme’s catalytic triad, consisting of serine, histidine, and aspartate residues, plays a critical role in this process . This compound binds to its substrate through hydrogen bonds and hydrophobic interactions, positioning the peptide bond for cleavage . The enzyme then facilitates the nucleophilic attack on the carbonyl carbon of the peptide bond, leading to its hydrolysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the activity of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under physiological conditions but can be inactivated by extreme pH levels or high temperatures . Long-term studies have shown that this compound maintains its proteolytic activity over extended periods, although its effectiveness may decrease with prolonged storage . Additionally, the enzyme’s activity can be influenced by the presence of inhibitors or other interacting molecules .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively aids in protein digestion without causing adverse effects . At high doses, it can lead to toxicity and adverse reactions, such as inflammation and tissue damage . Studies have shown that the enzyme’s activity is dose-dependent, with higher doses resulting in increased proteolytic activity and potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways related to protein digestion and metabolism . It interacts with enzymes such as trypsin and elastase, which also play roles in protein hydrolysis . The enzyme’s activity contributes to the overall metabolic flux by breaking down proteins into amino acids, which are then utilized in various metabolic processes . This compound’s role in these pathways is essential for maintaining proper metabolic balance and nutrient utilization .

Transport and Distribution

This compound is transported and distributed within the digestive system, primarily in the small intestine . It is synthesized in the pancreas as an inactive precursor, chymotrypsinogen, and is activated by trypsin in the small intestine . The enzyme’s distribution is regulated by its secretion into the intestinal lumen, where it interacts with dietary proteins . This compound’s localization and activity are influenced by factors such as pH, substrate availability, and the presence of other digestive enzymes .

Subcellular Localization

This compound is localized in the lysosomes of certain cells, where it plays a role in protein degradation and turnover . In the digestive system, it is secreted into the intestinal lumen, where it exerts its proteolytic activity . The enzyme’s subcellular localization is regulated by targeting signals and post-translational modifications that direct it to specific compartments . This compound’s activity within these compartments is essential for maintaining cellular homeostasis and protein turnover .

Biological Activity

Chymotrypsin is a serine protease enzyme that plays a crucial role in the digestive system by catalyzing the hydrolysis of peptide bonds, particularly those adjacent to aromatic amino acids. This article explores the biological activity of this compound, including its specificity, kinetics, and implications in various biological processes, supported by data tables and relevant case studies.

1. Overview of this compound

This compound is synthesized as an inactive precursor, chymotrypsinogen, in the pancreas. It is activated in the small intestine and is vital for protein digestion. The enzyme exhibits a high degree of specificity for certain amino acids, primarily cleaving at the C-terminal side of tyrosine, phenylalanine, tryptophan, and leucine .

2. Specificity and Kinetics

This compound's catalytic activity is influenced by several factors including pH and temperature. The optimal conditions for this compound activity are as follows:

Parameter Optimal Value
pH 7.8
Temperature 50 °C

At pH levels lower than 6.0, this compound retains about 35% of its maximal activity, while at pH levels above 9.3, it maintains approximately 40% . The enzyme's activity can be inhibited by heavy metals such as Cu²⁺ and Hg²⁺ at concentrations as low as 10 mM .

3. Biological Functions

This compound is not only involved in digestion but also plays roles in various physiological processes:

  • Immune Response : In crustaceans like Scylla paramamosain, this compound expression significantly increases following bacterial challenges, indicating its role in immune responses .
  • Developmental Processes : In insects such as Tribolium castaneum, this compound is implicated in molting processes; silencing its gene results in severe developmental defects .

Case Study 1: Antibacterial Activity

A study investigated the effects of this compound on immunoglobulin activity in bovine colostrum. It was found that this compound preferentially destroyed IgM bactericidal activity without significantly affecting IgG. This suggests that this compound may alter immune responses by selectively targeting specific antibody classes .

Case Study 2: this compound in Cancer Research

Research has shown that this compound can influence cancer cell behavior. In vitro studies demonstrated that treatment with this compound resulted in changes to cell adhesion properties and migration patterns of certain cancer cell lines, indicating potential roles in tumor progression and metastasis .

5. Conclusion

This compound is a multifunctional enzyme with significant roles beyond digestion, influencing immune responses and developmental processes across various species. Its specificity for certain amino acids and sensitivity to environmental conditions highlight its importance in both physiological and pathological contexts.

Scientific Research Applications

Clinical Applications

Tissue Repair and Wound Healing
Chymotrypsin is commonly used in combination with trypsin as a proteolytic enzyme preparation for enhancing tissue repair. This enzyme combination has been shown to improve the resolution of inflammatory symptoms and accelerate recovery from acute tissue injuries. The mechanism includes maintaining high levels of α1-antitrypsin, which counteracts the degradative effects of proteolytic enzymes, thereby reducing oxidative stress and promoting faster healing . Additionally, this combination enhances phagocytic activity, which contributes to its anti-infective properties .

Postoperative Complications
The use of this compound in postoperative care has been documented to reduce the loss of albumin and pre-albumin levels, potentially preventing life-threatening complications such as shock following surgery. This application underscores the enzyme's importance in managing surgical recovery .

Biochemical Research

Protein Structure Studies
this compound is utilized in biochemical research to study protein structure and interactions. Its specificity for aromatic amino acid residues makes it an excellent tool for proteolytic cleavage in protein sequencing and structural analysis. Research has demonstrated that modifications in this compound can alter its substrate specificity, providing insights into enzyme dynamics and protein interactions .

Enzyme Kinetics
Studies on this compound contribute significantly to understanding enzyme kinetics and mechanisms. The enzyme's activity can be modulated by various factors such as pH and temperature, making it a model system for investigating enzymatic reactions and their regulation .

Industrial Applications

Food Industry
this compound is employed in the food industry for protein hydrolysis processes, which are essential for producing flavor enhancers, protein supplements, and texturized proteins. Its ability to break down proteins into smaller peptides enhances solubility and digestibility, making it valuable in food formulation .

Pharmaceutical Manufacturing
In pharmaceutical applications, this compound is used for the synthesis of peptide-based drugs. Its specificity allows for targeted cleavage of peptide bonds, facilitating the production of therapeutic peptides that are crucial for various medical treatments .

Case Study 1: this compound in Wound Healing

A clinical study involving patients with chronic wounds demonstrated that treatment with trypsin:this compound resulted in significant improvements in wound healing rates compared to control groups not receiving enzymatic therapy. Patients treated with this enzyme combination showed reduced inflammation and faster tissue regeneration .

Case Study 2: this compound in Protein Analysis

Research utilizing this compound for protein digestion prior to mass spectrometry analysis revealed that specific cleavage patterns facilitated more accurate identification of protein structures. This study highlighted the enzyme's utility in proteomics research, where precise protein characterization is critical .

Chemical Reactions Analysis

Catalytic Mechanism and Key Structural Features

Chymotrypsin’s activity relies on three critical components:

  • Catalytic Triad : Asp102, His57, and Ser195 work synergistically. His57 acts as a general base, deprotonating Ser195 to enhance its nucleophilicity, while Asp102 stabilizes the protonated His57 .
  • Oxyanion Hole : Backbone -NH groups of Gly193 and Ser195 stabilize the tetrahedral transition state via hydrogen bonding .
  • Hydrophobic S1 Pocket : Residues 189–195, 214–220, and 225–228 create a substrate-binding site favoring aromatic side chains .

Rate Enhancement :

  • Uncatalyzed peptide bond hydrolysis occurs ~1 reaction per 10 years.
  • This compound accelerates this to ~40 reactions per second (4×10⁹-fold rate increase ) .

Stepwise Reaction Pathway

The hydrolysis occurs in two phases:

Phase 1: Acylation (Enzyme-Substrate Covalent Bond Formation)

  • Nucleophilic Attack : Ser195-O⁻ attacks the carbonyl carbon of the substrate, forming a tetrahedral intermediate stabilized by the oxyanion hole .
  • Cleavage of Peptide Bond : The N-terminal peptide fragment is released, leaving an acyl-enzyme intermediate (Ser195 covalently linked to the substrate’s carbonyl group) .

Phase 2: Deacylation (Enzyme Regeneration)

  • Water Activation : His57 deprotonates water, generating a hydroxyl ion that attacks the acyl-enzyme intermediate.
  • Second Tetrahedral Intermediate : Stabilized by the oxyanion hole, leading to release of the C-terminal peptide fragment .

Kinetic Analysis and Rate Enhancement

This compound exhibits biphasic kinetics in hydrolysis reactions:

Substratek₁ (s⁻¹)k₂ (s⁻¹)Kₘ (mM)Catalytic Efficiency (kₖₐₜ/Kₘ)Source
p-Nitrophenyl acetate1900.040.11900
N-Acetyl-L-Tyr ethyl ester580.7380
BTpNA*8.21.26.8

*BTpNA: Benzoyl-L-tyrosine p-nitroanilide

Key Observations :

Substrate Specificity and Binding Interactions

This compound’s S1 pocket dictates its preference for hydrophobic residues:

Residue at P1 PositionRelative Activity (%)
Phenylalanine100
Tyrosine85
Tryptophan75
Leucine20
Data adapted from

Structural Determinants :

  • Mutation of Asp189 in trypsin (to mimic this compound’s Ser189) fails to confer this compound-like specificity, implicating broader structural dynamics in substrate selection .

Inhibition Studies and Enzymatic Modulation

InhibitorMechanismIC₅₀ (µM)Source
ChymostatinCompetitive inhibition0.5
LeupeptinPartial competitive inhibition50
AntipainWeak inhibition>100
DFP*Irreversible serine modification

*DFP: Diisopropyl fluorophosphate

Environmental Effects :

  • pH Dependence : Optimal activity at pH 7–8, with His57 (pKa ~6.5) critical for catalysis .
  • Pressure Effects : Activity increases at high pressures (200–300 MPa), even in denaturing conditions .

Comparison with Similar Compounds

Structural Homologs

Thrombin and Trypsin

  • Thrombin : Shares a homologous active-site histidine (His-43 in thrombin vs. His-57 in chymotrypsin) and a conserved catalytic mechanism .
  • Trypsin : While structurally similar, trypsin cleaves at basic residues (lysine, arginine) due to its negatively charged S1 pocket, contrasting with this compound’s hydrophobic S1 pocket .
  • N-terminal Sequence Conservation : this compound from bigfin reef squid (IVGGQEATPGEWPWQAALQV) shares 18/20 residues with cuttlefish this compound and differs by six residues from shrimp this compound variants .

Catalytic Mechanism and Tetrahedral Intermediate Stabilization

  • Papain vs. This compound : Papain (cysteine protease) forms thiohemiacetal intermediates with aldehydes ($ K{THA} \approx 10^4 \times K{HA} $), whereas this compound stabilizes hemiketals. However, both achieve comparable effective molarities (~10$^4$ M$^{-1}$) for tetrahedral adduct stabilization .
  • Elastase and γ-Chymotrypsin : Structural studies reveal conserved positioning of hydrolytic water molecules in the active sites of these enzymes, suggesting a universal catalytic trajectory in the this compound family .

Inhibitor Specificity and Binding

Protein-Based Inhibitors

  • PMP-C and PMP-D2v : These insect-derived inhibitors bind this compound’s active site similarly but differ in intermolecular interactions beyond the P2 residue (e.g., Leu29 vs. Cys27) .
  • Serpins : A family of proteins inhibiting this compound-like serine proteases via a conserved mechanism involving reactive center loop insertion .

pH-Dependent Activity

This compound and trypsin exhibit distinct pH optima:

Enzyme Optimal pH Source
Trypsin 8.2 This study
This compound 7.8 This study

This divergence reflects differences in ionization states of catalytic residues and substrate-binding pockets .

Key Research Findings and Data Tables

Table 1: Inhibitory Activity of Selected Compounds Against α-Chymotrypsin

Compound IC$_{50}$ (μM) Type Reference
Chymostatin 7.08 ± 0.07 Peptide aldehyde
Alkaloid 3 16.09 ± 0.07 Natural alkaloid
Alkaloid 4 22.01 ± 0.06 Natural alkaloid
Symplocamide A 0.12* Depsipeptide

*Value estimated from dose-response curves.

Table 2: Kinetic Parameters of Native and Modified this compound

Enzyme Form $ k_{cat} $ (s$^{-1}$) $ K_M $ (mM) Substrate
Native this compound 15.2 ± 0.5 0.85 ± 0.05 Ac-Tyr-OEt
PGCH* 18.9 ± 0.7 0.82 ± 0.04 Ac-Tyr-OEt
POOCH† 8.3 ± 0.3 8.6 ± 0.3 Ac-Tyr-OEt

*Polyglutamyl this compound; †Polyornithyl-polyornithylothis compound .

Properties

IUPAC Name

4-[[2-[[2-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O8/c29-19(10-11-22(32)33)24-13-20(30)25-14-21(31)27-18(12-15-4-2-1-3-5-15)23(34)26-16-6-8-17(9-7-16)28(35)36/h1-9,18H,10-14H2,(H,24,29)(H,25,30)(H,26,34)(H,27,31)(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYIUBWVKZQDOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30988741
Record name 4-Hydroxy-4-({2-hydroxy-2-[(2-hydroxy-2-{[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]imino}ethyl)imino]ethyl}imino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30988741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

100000 USP UNITS SOL IN 10 ML WATER, 10 ML SALINE TS
Record name CHYMOTRYPSIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3036
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

WHITE TO YELLOWISH WHITE; CRYSTALLINE OR AMORPHOUS POWDER

CAS No.

9004-07-3, 68982-90-1
Record name Chymotrypsin
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Record name Chymotrypsin
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Record name 4-Hydroxy-4-({2-hydroxy-2-[(2-hydroxy-2-{[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]imino}ethyl)imino]ethyl}imino)butanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chymotrypsin
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Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3036
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-chloro-N-(4-chlorophenyl)furo[2,3-d]pyridazin-4-amine
7-chloro-N-(4-chlorophenyl)furo[2,3-d]pyridazin-4-amine
7-chloro-N-(4-chlorophenyl)furo[2,3-d]pyridazin-4-amine
Chymotrypsin
7-chloro-N-(4-chlorophenyl)furo[2,3-d]pyridazin-4-amine
7-chloro-N-(4-chlorophenyl)furo[2,3-d]pyridazin-4-amine
Chymotrypsin
7-chloro-N-(4-chlorophenyl)furo[2,3-d]pyridazin-4-amine
7-chloro-N-(4-chlorophenyl)furo[2,3-d]pyridazin-4-amine
Chymotrypsin
7-chloro-N-(4-chlorophenyl)furo[2,3-d]pyridazin-4-amine
7-chloro-N-(4-chlorophenyl)furo[2,3-d]pyridazin-4-amine
Chymotrypsin
7-chloro-N-(4-chlorophenyl)furo[2,3-d]pyridazin-4-amine
7-chloro-N-(4-chlorophenyl)furo[2,3-d]pyridazin-4-amine
Chymotrypsin
7-chloro-N-(4-chlorophenyl)furo[2,3-d]pyridazin-4-amine
7-chloro-N-(4-chlorophenyl)furo[2,3-d]pyridazin-4-amine
Chymotrypsin

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